2-(Diphenylmethoxy)-N-methylethylamine
Description
Significance within Contemporary Chemical Biology Research
In the field of chemical biology, 2-(Diphenylmethoxy)-N-methylethylamine is primarily of interest due to its relationship with Diphenhydramine (B27) and its interactions with biological targets. Its significance lies in its use as a reference standard in metabolic studies and as a tool to understand the structure-activity relationships (SAR) of diarylmethane compounds.
Metabolic Profiling and Pharmacokinetic Studies: The study of drug metabolism is a cornerstone of chemical biology and pharmacology. As the principal N-demethylated metabolite of Diphenhydramine, this compound is crucial for pharmacokinetic and toxicological research. The use of stable isotope-labeled versions of this compound, such as N-Desmethyl Diphenhydramine-d3, allows researchers to accurately track and quantify its formation and clearance in biological systems. clearsynth.com This provides valuable insights into the metabolic pathways of Diphenhydramine and other related first-generation antihistamines.
Exploration of Off-Target Effects: First-generation antihistamines are known for their sedative effects, which are attributed to their ability to cross the blood-brain barrier and interact with various central nervous system receptors. Research into the binding profiles of Diphenhydramine and its metabolites, including this compound, helps to elucidate these off-target effects. Understanding how these compounds interact with receptors other than the histamine (B1213489) H1 receptor is an active area of research in neuropharmacology.
Contextualization as a Chemical Research Probe and Intermediate
The utility of this compound extends to its application as a chemical research probe and a versatile intermediate in organic synthesis.
As a Chemical Research Probe: While not as extensively used as a primary research probe itself, its structural framework is foundational in the design of more specific probes. For instance, derivatives of the diphenylmethoxyethylamine scaffold have been explored for the development of radioligands for receptor binding assays. nih.govnih.gov These assays are critical for screening new chemical entities for their affinity to specific receptors. frontiersin.orgresearchgate.net The synthesis of tritiated or carbon-11 (B1219553) labeled analogs allows for quantitative studies of receptor density and distribution in tissues, which is a key aspect of neuroscience research. nih.govnih.gov
As a Chemical Intermediate: this compound serves as a valuable precursor in the synthesis of a variety of other compounds. Its reactive amine and ether functionalities allow for further chemical modifications. It is used in the preparation of H1 and H2 receptor antagonists that are derivatives of Diphenhydramine. The general synthetic route to Diphenhydramine and its analogs often involves the reaction of a benzhydryl halide with an appropriate amino alcohol, highlighting the modular nature of this chemical scaffold. scripps.edunih.gov
| Application | Description | Relevant Techniques |
| Metabolic Studies | Used as a standard for identifying and quantifying the metabolism of Diphenhydramine. | Mass Spectrometry, NMR Spectroscopy |
| SAR Studies | Serves as a data point in understanding how structural modifications affect biological activity. | In vitro binding assays, computational modeling |
| Synthesis of Analogs | A starting material for creating new molecules with potentially different biological properties. | Organic synthesis, purification techniques |
| Radioligand Precursor | The core structure is used to design and synthesize labeled molecules for receptor studies. | Radiochemistry, PET imaging |
Historical Perspectives on Related Chemical Scaffold Research
The diphenylmethoxyethylamine scaffold is central to the history of antihistamine development. The journey began in the 1930s with the discovery of the first compounds that could counteract the effects of histamine. encyclopedia.comwikipedia.org
The Dawn of Antihistamines: In 1943, George Rieveschl synthesized Diphenhydramine, which became the first prescription antihistamine approved by the FDA in 1946. clearsynth.com This marked a significant milestone in medicinal chemistry and provided a treatment for allergic reactions. The early antihistamines, now referred to as first-generation, were developed through systematic modification of existing chemical structures, often leading to compounds with broad pharmacological profiles. nih.govauburn.edu The ethanolamine (B43304) ether series, to which Diphenhydramine and its N-desmethyl metabolite belong, was one of the most successful early classes of antihistamines. auburn.edu
Structure-Activity Relationship (SAR) Studies: Early SAR studies on the diphenylmethoxyethylamine scaffold revealed key structural features necessary for antihistaminic activity. These studies found that the two phenyl rings are crucial for strong binding to the histamine H1 receptor. encyclopedia.com The nature and length of the aminoalkyl chain were also found to significantly influence activity and side effects. auburn.edu For instance, modifications to the amine substituent led to the development of other important drugs.
Evolution to Second-Generation Antihistamines: The significant sedative and anticholinergic side effects of first-generation antihistamines, due to their ability to cross the blood-brain barrier, spurred the development of second-generation antihistamines in the 1980s. nih.govnih.gov These newer drugs were designed to be more selective for peripheral H1 receptors and have limited central nervous system penetration, thereby reducing side effects. The historical research on the diphenylmethoxyethylamine scaffold provided the foundational knowledge for the rational design of these improved medications.
| Compound Name | Chemical Formula | Year of Discovery/Introduction | Significance |
| Diphenhydramine | C17H21NO | 1943 | First prescription antihistamine |
| Antergan | C17H22N2O | 1942 | One of the earliest clinically used antihistamines |
| Tripelennamine | C16H21N3 | 1946 | An early ethylenediamine (B42938) class antihistamine |
| Chlorphenamine | C16H19ClN2 | 1951 | A less sedating first-generation antihistamine |
| Terfenadine | C32H41NO2 | 1973 | First non-sedating second-generation antihistamine |
Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryloxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLYHYWLYGAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53499-40-4 (hydrochloride) | |
| Record name | Monodesmethyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169893 | |
| Record name | Desmethyldiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17471-10-2 | |
| Record name | N-Desmethyldiphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monodesmethyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyldiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORDIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 Diphenylmethoxy N Methylethylamine
Advanced Synthetic Routes to 2-(Diphenylmethoxy)-N-methylethylamine
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the ether linkage or the elaboration of the amine side chain. While it is often studied as a metabolite, its de novo synthesis is crucial for obtaining pure standards for analytical purposes and for serving as a precursor in the synthesis of other derivatives.
One common synthetic strategy involves the Williamson ether synthesis. This method would typically start with a diphenylmethanol (B121723) derivative and a suitably protected N-methylethanolamine derivative. A more direct approach involves the reaction of diphenylmethyl halide with N-methylethanolamine.
A plausible advanced synthetic route can be conceptualized in the following steps:
Formation of the Ether Linkage: Reaction of benzhydryl bromide (diphenylmethyl bromide) with an excess of N-methylethanolamine in the presence of a non-nucleophilic base to scavenge the hydrobromic acid formed. The use of a phase-transfer catalyst could enhance the reaction rate and yield.
Alternative Etherification: Activation of diphenylmethanol with a reagent like thionyl chloride to form diphenylmethyl chloride, followed by reaction with N-methylethanolamine.
Another advanced approach could involve the reductive amination of a suitable aldehyde precursor. This would entail the synthesis of 2-(diphenylmethoxy)acetaldehyde, followed by a reaction with methylamine (B109427) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
The following table summarizes key aspects of a potential synthetic approach:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | Diphenylmethyl bromide | N-methylethanolamine | K₂CO₃, CH₃CN, reflux | This compound |
| 2 | 2-(Diphenylmethoxy)ethylamine | Methylating agent (e.g., methyl iodide) | Base (e.g., K₂CO₃), solvent | This compound |
Chemical Reaction Analysis and Mechanistic Insights
The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the ether linkage, and the two phenyl rings. These sites are susceptible to a variety of chemical transformations.
Oxidation Pathways in this compound Synthesis
While not a primary synthetic route to the target compound itself, understanding oxidation pathways is crucial in the context of its formation as a metabolite and its potential degradation. The secondary amine is susceptible to oxidation.
In a biological context, the N-demethylation of diphenhydramine (B27) to form this compound is an oxidative process mediated by cytochrome P450 enzymes. In a laboratory setting, the oxidation of the secondary amine can lead to various products. For instance, treatment with a mild oxidizing agent could potentially yield the corresponding nitroxide radical. More vigorous oxidation could lead to cleavage of the C-N bond.
Furthermore, the benzylic carbon of the diphenylmethoxy group is also a potential site for oxidation, which could ultimately lead to the cleavage of the ether bond under harsh conditions.
Reduction Reactions of this compound
Reduction reactions involving this compound primarily focus on derivatives of the amine group. A key example is the reduction of the N-nitroso derivative. N-nitroso compounds can be formed by the reaction of secondary amines with nitrosating agents. The resulting N-nitroso-2-(Diphenylmethoxy)-N-methylethylamine can be reduced to the corresponding hydrazine.
A general method for the reduction of N-nitrosamines involves the use of zinc dust in an acidic medium. Another effective method for the reductive destruction of nitrosamines is the use of a nickel-aluminum alloy in a basic solution. google.com
| Reactant | Reducing Agent | Conditions | Product |
| N-Nitroso-2-(Diphenylmethoxy)-N-methylethylamine | Zn/CH₃COOH | Aqueous solution | N-Amino-2-(Diphenylmethoxy)-N-methylethylamine (a hydrazine) |
| N-Nitroso-2-(Diphenylmethoxy)-N-methylethylamine | Ni-Al alloy | KOH solution | This compound |
Substitution Reactions on the this compound Scaffold
Substitution reactions can occur at several positions on the this compound molecule.
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and readily undergoes alkylation and acylation reactions. For instance, reaction with an alkyl halide in the presence of a base will yield a tertiary amine. Acylation with an acyl chloride or anhydride (B1165640) will produce the corresponding amide.
Electrophilic Aromatic Substitution: The two phenyl rings of the diphenylmethoxy group are susceptible to electrophilic aromatic substitution. The diphenylmethoxy group is an ortho, para-directing and activating group due to the electron-donating character of the ether oxygen. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur at the ortho and para positions of the phenyl rings. However, steric hindrance from the bulky diphenylmethyl group might favor substitution at the para position.
Derivatization Strategies for Structural Modification and Analog Synthesis
The structural scaffold of this compound allows for a variety of derivatization strategies to synthesize analogs with potentially modified properties.
Modification of the Amine Group:
N-Alkylation: Introduction of various alkyl groups on the nitrogen atom can be achieved through reaction with different alkyl halides.
N-Acylation: A wide range of amides can be synthesized by reacting the secondary amine with various acyl chlorides or anhydrides.
N-Arylation: The Buchwald-Hartwig amination could be employed to introduce aryl or heteroaryl groups on the nitrogen atom.
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates would yield the corresponding ureas and thioureas.
Modification of the Diphenylmethoxy Moiety:
Substitution on the Phenyl Rings: As discussed in section 2.2.3, electrophilic aromatic substitution can be used to introduce a variety of functional groups onto the phenyl rings, thereby modulating the electronic and steric properties of the molecule.
Modification of the Ethyl Linker:
While more synthetically challenging, modification of the ethyl bridge, for example, by introducing substituents or changing its length, would lead to a different class of analogs.
The following table provides examples of derivatization reactions:
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Acetyl chloride | N-Acylation | N-Acetyl-2-(Diphenylmethoxy)-N-methylethylamine |
| This compound | Nitrous acid | N-Nitrosation | N-Nitroso-2-(Diphenylmethoxy)-N-methylethylamine |
| This compound | Benzyl bromide | N-Alkylation | N-Benzyl-2-(Diphenylmethoxy)-N-methylethylamine |
Analytical Research and Quality Control Methodologies for 2 Diphenylmethoxy N Methylethylamine
Development and Validation of Advanced Chromatographic Methods
Chromatographic techniques are fundamental to the separation and quantification of 2-(Diphenylmethoxy)-N-methylethylamine from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods employed for its analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used method for the routine analysis and quality control of this compound. The development and validation of such methods are crucial for ensuring accurate and reliable results. While specific methods for this compound are often proprietary, the general approach can be inferred from methodologies developed for the parent compound, diphenhydramine (B27), and related substances. iosrjournals.orgresearchgate.netuobasrah.edu.iqnih.govingentaconnect.com
A typical HPLC-UV method for the analysis of this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov The pH of the mobile phase is a critical parameter to control the retention and peak shape of the amine-containing analyte. UV detection is commonly performed at a wavelength where the diphenylmethoxy moiety exhibits significant absorbance, typically around 220-230 nm. iosrjournals.orgresearchgate.net
Method validation is performed according to established guidelines to demonstrate its suitability for its intended purpose. researchgate.netnih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov
Table 1: Illustrative HPLC-UV Method Parameters and Validation Data
| Parameter | Typical Value/Range |
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., phosphate or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10-20 µL |
| Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| LOD | Typically in the low ng/mL range |
| LOQ | Typically in the mid to high ng/mL range |
Note: The values in this table are illustrative and based on typical HPLC-UV methods for related compounds. Actual values would be determined during specific method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for the purity assessment of this compound, offering high selectivity and sensitivity. This method is particularly useful for identifying and quantifying volatile impurities. nih.govumich.edunih.gov Due to the polarity of the amine group, derivatization is sometimes employed to improve chromatographic performance and reduce peak tailing. umich.edu
In a typical GC-MS analysis, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.
For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The NIST Mass Spectrometry Data Center provides reference mass spectra for N-Desmethyldiphenhydramine, which can be used for confirmation. nih.gov The characteristic fragment ions are crucial for positive identification.
Table 2: Representative GC-MS Data for this compound
| Parameter | Description |
| Gas Chromatographic Conditions | |
| Column | Fused silica capillary column with a non-polar or medium-polarity stationary phase |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Temperature Program | Ramped from a lower temperature to a higher temperature to ensure separation of compounds with different volatilities |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230-250 °C |
| Key Fragment Ions (m/z) | 167 (base peak, corresponding to the diphenylmethyl cation), other characteristic fragments |
Note: The specific parameters and fragment ions would be confirmed through experimental analysis and comparison with a reference standard.
Spectroscopic Techniques for Research-Grade Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of research-grade this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a powerful tool for structural elucidation. Both ¹H NMR and ¹³C NMR spectra are typically acquired to fully characterize the structure of this compound.
The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For instance, the aromatic protons of the two phenyl groups would appear in the downfield region (typically δ 7.0-7.5 ppm). The methoxy proton, the protons on the ethylamine chain, and the N-methyl protons would each have characteristic chemical shifts and splitting patterns, which are influenced by neighboring protons.
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen atom).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2-7.4 | Multiplet | 10H |
| CH-O | ~5.3 | Singlet | 1H |
| O-CH₂ | ~3.6 | Triplet | 2H |
| CH₂-N | ~2.8 | Triplet | 2H |
| N-CH₃ | ~2.4 | Singlet | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Aromatic C-H | 127-129 | ||
| Aromatic C-ipso | ~142 | ||
| CH-O | ~85 | ||
| O-CH₂ | ~68 | ||
| CH₂-N | ~50 | ||
| N-CH₃ | ~36 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The multiplicity is predicted based on the n+1 rule.
Mass Spectrometry for Metabolite Identification and Trace Analysis
Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), is a highly sensitive and specific method for the identification and quantification of metabolites, including this compound, in biological matrices. nih.govnih.gov
In these techniques, the sample is first separated by chromatography, and the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using soft ionization techniques like electrospray ionization (ESI), to produce protonated molecules [M+H]⁺. The mass analyzer then separates these ions based on their m/z ratio. For this compound (molecular weight 241.33 g/mol ), the protonated molecule would have an m/z of approximately 242.15. nih.gov
Tandem mass spectrometry (MS/MS) is often used for further structural confirmation. In MS/MS, the parent ion of interest (e.g., m/z 242.15) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure. A common and significant fragment ion for this compound is m/z 167, which corresponds to the stable diphenylcarbinol moiety. nih.gov
Table 4: Key Mass Spectrometric Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| [M+H]⁺ (m/z) | ~242.15 |
| Key Fragment Ion (m/z) | 167 (diphenylcarbinol moiety) |
Impurity Profiling and Quantification in Related Pharmaceutical Compounds
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. This compound is a known impurity in pharmaceutical preparations containing diphenhydramine and dimenhydrinate. synthinkchemicals.compharmaffiliates.comvenkatasailifesciences.com Its presence can arise from the manufacturing process of the active pharmaceutical ingredient (API) or as a degradation product.
Regulatory guidelines necessitate the identification and quantification of impurities above certain thresholds. The analytical methods described previously, particularly HPLC-UV and LC-MS, are employed for impurity profiling. These methods must be sensitive enough to detect and quantify impurities at very low levels, often in the parts per million (ppm) range relative to the API.
A comprehensive impurity profile would include the identification, quantification, and reporting of all known and unknown impurities. For this compound, its retention time in an HPLC system and its mass spectrum in an LC-MS system would be compared to a qualified reference standard for positive identification and accurate quantification.
Table 5: Common Impurities in Diphenhydramine and Related Compounds
| Compound Name | Relationship to this compound |
| Diphenhydramine | Parent compound |
| Dimenhydrinate | Salt of diphenhydramine with 8-chlorotheophylline |
| Diphenhydramine N-oxide | Metabolite and potential impurity |
| Benzophenone | Potential process-related impurity |
| Benzhydrol | Potential process-related impurity |
The development of robust and validated analytical methods is essential for controlling the levels of this compound and other impurities in pharmaceutical products, thereby ensuring their quality and safety for patient use.
Identification as an Impurity in Diphenhydramine and Dimenhydrinate Formulations
This compound is recognized as a known impurity in both diphenhydramine and dimenhydrinate drug products. In pharmacopeial contexts, it is often designated as Diphenhydramine Related Compound A (DRC-A). Its presence can arise from the synthesis process of diphenhydramine or through the degradation of the primary drug molecule.
Several analytical techniques are employed to identify and separate this impurity from the main compound and other related substances in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods utilized for this purpose. In a typical reversed-phase HPLC method, this compound (DRC-A) can be effectively separated from diphenhydramine and other impurities like Diphenhydramine N-Oxide, benzhydrol, and benzophenone. For instance, in one validated HPLC method, the retention time for Diphenhydramine Related Compound-A was found to be approximately 5.2 minutes, while diphenhydramine eluted at around 5.5 minutes, demonstrating clear separation. researchgate.net
The identification of this compound as an impurity is crucial for the quality control of diphenhydramine and dimenhydrinate, as regulatory guidelines necessitate the monitoring and control of impurities in pharmaceutical products.
Method Development for Impurity Control and Quantification
The development of robust analytical methods is critical for the effective control and quantification of this compound in pharmaceutical preparations. The primary goal of method development is to create a procedure that is sensitive, specific, accurate, and precise for the intended purpose.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose. A common approach involves a reversed-phase HPLC system. One such method utilizes a C8 column with a gradient elution system. The mobile phase typically consists of a buffer solution and an organic solvent, such as acetonitrile. For example, a developed method might use a mobile phase of 65% monobasic potassium phosphate buffer at pH 3 and 35% acetonitrile, with a flow rate of 1.2 mL/min and UV detection at 220 nm. researchgate.net
The selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength are all critical parameters that are optimized during method development to achieve the desired separation and sensitivity for this compound and other related substances. The table below summarizes typical chromatographic conditions for the analysis of this impurity.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph (HPLC) |
| Column | YMC Pack Pro C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 65% Monobasic Potassium Phosphate Buffer (pH 3) : 35% Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents an example of chromatographic conditions for the analysis of this compound.
Analytical Method Validation for Research and Quality Control Applications
Once an analytical method is developed, it must be validated to ensure its suitability for its intended use in research and quality control. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). The validation process for a method intended to quantify impurities such as this compound typically assesses the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. For this compound, this is demonstrated by the absence of interference from the main drug substance, other impurities, and placebo components at the retention time of the impurity peak. researchgate.net
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship is established between the peak area response and the concentration of the impurity.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a placebo or sample matrix and the percentage of the impurity recovered is calculated. For impurity analysis, recovery is generally expected to be within 80-120%. nih.gov
Precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, it is crucial that the LOQ is low enough to allow for the detection and quantification of the impurity at or below its specification limit. One study determined the LOQ for Diphenhydramine Related Compound A to be 0.03% of the drug product concentration. researchgate.net
The following table summarizes the validation parameters and typical results for the analysis of this compound (DRC-A).
| Validation Parameter | Typical Result for this compound (DRC-A) |
| Retention Time | ~5.2 min researchgate.net |
| Linearity (Correlation Coefficient, r²) | > 0.999 researchgate.net |
| Limit of Quantification (LOQ) | 0.03% researchgate.net |
| Precision at LOQ (%RSD) | 0.9% researchgate.net |
| Accuracy (% Recovery) | Typically within 80-120% nih.gov |
This table provides a summary of typical validation results for the analytical method for this compound.
Applications and Future Research Directions of 2 Diphenylmethoxy N Methylethylamine
Role as a Precursor in Pharmaceutical Synthesis and Medicinal Chemistry
2-(Diphenylmethoxy)-N-methylethylamine is a pivotal precursor and intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of ethanolamine (B43304) antihistamines. Its structural backbone, featuring a diphenylmethoxy group linked to an N-methylethylamine moiety, makes it a versatile building block for creating more complex molecules.
Its most prominent role is in the synthesis and metabolic pathway of Diphenhydramine (B27). nih.govcymitquimica.com As N-Demethyldiphenhydramine, it is a direct human metabolite of Diphenhydramine and is also used as a starting material or intermediate for preparing Diphenhydramine derivatives intended to act as H1 and H2 receptor antagonists. nih.govcymitquimica.com The synthesis of these antihistamines often involves modifying the core structure of this compound to enhance potency, reduce side effects, or alter pharmacokinetic properties.
Furthermore, the benzhydryl (diphenylmethyl) group is a key structural feature in other active pharmaceutical ingredients. For instance, the synthesis of the non-opioid analgesic Nefopam involves intermediates that are structurally related to the diphenylmethoxy core of the compound. ijpsr.comgoogle.com Research into new anti-inflammatory agents has also utilized ethanolamine derivatives, showcasing the broader utility of this chemical scaffold in medicinal chemistry. nih.gov The compound's role as a precursor is fundamental to the development of drugs targeting allergic reactions, insomnia, and motion sickness. medlineplus.govwebmd.comwikipedia.org
Table 1: Pharmaceutical Compounds Associated with this compound
| Pharmaceutical | Therapeutic Class | Relationship to Precursor |
|---|---|---|
| Diphenhydramine | Antihistamine, Sedative, Hypnotic | Parent compound and synthesis target nih.govcymitquimica.com |
| Dimenhydrinate | Antiemetic, Antihistamine | Derivative (salt of Diphenhydramine) |
| Nefopam Analogues | Analgesic | Structurally related synthetic targets ijpsr.com |
| Novel Antihistamines | Antihistamine (H1/H2 antagonists) | Synthesis target for derivatives cymitquimica.comnih.gov |
Exploration of Novel Therapeutic Indications and Biological Activities
While the primary biological activity associated with this compound is linked to its role as a metabolite of Diphenhydramine, research has begun to explore the therapeutic potential of this compound and its derivatives beyond traditional antihistaminic effects. Diphenhydramine itself possesses a wide range of pharmacological actions, including antiemetic, antitussive, and sedative properties, which are attributed to its antagonism of H1 histamine (B1213489) receptors, particularly in the central nervous system. drugbank.com
Recent medicinal chemistry efforts have focused on synthesizing structural analogues to uncover novel biological activities. One study reported the synthesis of new compounds structurally related to Diphenhydramine that exhibited unexpected non-amphetaminic psychoanaleptic (stimulant) properties. nih.gov This suggests that modifications to the core diphenylmethane structure could lead to new classes of central nervous system stimulants.
Additionally, the anti-inflammatory potential of this chemical family has been investigated. A study involving the synthesis of new piperazine and ethanolamine derivatives of H1-antihistaminic drugs, including a derivative of bromodiphenhydramine, evaluated their acute and chronic anti-inflammatory effects. nih.gov These explorations indicate a growing interest in leveraging the diphenylmethoxy-ethylamine scaffold to develop drugs for a wider range of conditions, potentially separating desired therapeutic effects from the sedative properties characteristic of first-generation antihistamines.
Table 2: Investigated Biological Activities of the Diphenhydramine Family
| Biological Activity | Mechanism/Target | Research Focus |
|---|---|---|
| Antihistaminic | H1 Receptor Antagonism | Treatment of allergies, urticaria drugbank.comdrugs.com |
| Sedative/Hypnotic | Central H1 Receptor Blockade | Management of short-term insomnia wikipedia.orgmdpi.com |
| Antiemetic | H1 Receptor Blockade in Vestibular System | Treatment of motion sickness and nausea wikipedia.orgdrugbank.com |
| Antiparkinsonian | Anticholinergic Effects | Management of drug-induced extrapyramidal symptoms wikipedia.orgdrugs.com |
| Psychoanaleptic | CNS Stimulation (non-amphetaminic) | Development of novel CNS stimulants from derivatives nih.gov |
| Anti-inflammatory | Modulation of Inflammatory Pathways | Synthesis of derivatives with reduced acute inflammation nih.gov |
Emerging Research Avenues in Neuroscience and Membrane Transporter/Ion Channel Biology
The ability of this compound and its parent compound, Diphenhydramine, to cross the blood-brain barrier and exert effects on the central nervous system makes them subjects of interest in neuroscience. The sedative effects are well-known, but emerging research is delving deeper into the specific interactions of such molecules with neural components like membrane transporters and ion channels.
Membrane transporters, belonging to superfamilies such as Solute Carrier (SLC) and ATP-binding cassette (ABC), are critical for the movement of substances, including drugs, across cellular barriers like the blood-brain barrier. nih.govresearchgate.net Understanding how small molecules like this compound are transported into and out of the brain is a key area of research for optimizing drug delivery and minimizing off-target CNS effects. Studies on the noradrenaline transporter, for example, have used substrate analogs to probe the binding sites and mechanisms of inhibition, providing a model for how similar amine-containing compounds might interact with other neurotransmitter transporters. nih.gov
Voltage-gated ion channels, which are fundamental to neuronal excitability, are another important target. mdpi.comdovepress.com These channels regulate the flow of ions like sodium, potassium, and calcium, and their modulation can profoundly affect brain activity. Research has shown that structurally related compounds, such as the antidepressant desmethylimipramine, can interact directly with ion channels like the NMDA receptor/ionophore complex. nih.gov Future research may explore whether this compound or its derivatives have specific modulatory effects on particular ion channels, which could open up new therapeutic possibilities for neurological disorders characterized by neuronal hyperexcitability.
Industrial Research Applications: Synthesis of Dyes and Polymers
Beyond its pharmaceutical applications, the structural components of this compound are relevant to industrial chemistry, particularly in the synthesis of dyes and polymers. Although direct, large-scale industrial use of this specific compound is not widely documented, its core structures—diphenylmethane and ethylamine—are foundational in these fields.
The diphenylmethane skeleton is a key structural element in certain classes of synthetic dyes. firsthope.co.intaylorandfrancis.com For example, it forms the basis for diarylmethane dyes such as Auramine. researchgate.netuclan.ac.uk The broader class of triarylmethane dyes, which are structurally related, are known for their bright and intense colors. pharmaguideline.com The presence of the diphenylmethane group in this compound suggests its potential as a precursor for specialized or functional dyes in a research context.
The ethylamine portion of the molecule is also significant in polymer science. wikipedia.org Amines are highly reactive nucleophiles and are widely used as monomers and intermediates in the synthesis of various polymers. safrole.comacs.org For example, ethylamine derivatives can be used in polymerization reactions to create polyamides or other nitrogen-containing polymers. safrole.com Research into molecularly imprinted polymers has utilized N-(2-arylethyl) amides, which are structurally analogous to the ethylamine segment of the target compound, demonstrating the utility of this functional group in creating specialized polymer matrices. mdpi.com
Current Challenges and Future Opportunities in this compound Research
Despite its long-standing presence as a known metabolite and chemical precursor, research focused specifically on this compound faces several challenges. A primary difficulty is distinguishing its unique pharmacological and toxicological profile from that of its extensively studied parent compound, Diphenhydramine. Much of the existing data is contextualized by its role as a metabolite, leaving a gap in knowledge about its specific activities. nih.gov Furthermore, like other first-generation antihistamines, the development of new therapeutic uses is hampered by the sedative and anticholinergic side effects associated with its chemical class. researchgate.netresearchgate.net
However, these challenges also present significant future opportunities. There is a clear opportunity for researchers to conduct comprehensive studies to isolate and characterize the distinct biological activities of this compound. Such work could reveal a unique therapeutic window or a more favorable side-effect profile compared to Diphenhydramine.
Future research could focus on using it as a lead compound for designing novel derivatives. By modifying its structure, it may be possible to enhance desired properties, such as the anti-inflammatory or psychoanaleptic effects observed in related analogues, while minimizing sedation. nih.govnih.gov Furthermore, its potential as a specialized chemical tool in neuroscience for probing histamine receptors or other CNS targets remains an exciting avenue for exploration. Finally, its application in materials science, though currently theoretical, could be explored for the synthesis of novel functional polymers or dyes with specific properties.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 2-(Diphenylmethoxy)-N-methylethylamine in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with UV detection (e.g., 254 nm). The mobile phase typically combines acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio. Calibrate against USP-grade reference standards (e.g., Diphenhydramine Hydrochloride RS) to ensure accuracy. Quantify based on peak area integration, adhering to USP specifications of 98.0–102.0% purity for hydrochloride salts . Include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) to validate column performance.
Q. How is the structural integrity of synthesized this compound confirmed?
- Methodology : Perform multi-spectral analysis :
- NMR : Confirm the presence of the diphenylmethoxy group (δ 4.5–5.0 ppm for ether-linked CH₂) and N-methyl signals (δ 2.2–2.5 ppm).
- FT-IR : Identify characteristic ether (C-O-C stretch at ~1100 cm⁻¹) and tertiary amine (N-CH₃ at ~2800 cm⁻¹) bands.
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 255.35 for free base, m/z 291.82 for hydrochloride salt) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and titrimetric methods?
- Methodology : Cross-validate using orthogonal techniques :
- HPLC (for specificity) vs. non-aqueous titration (for bulk purity). For titration, dissolve the compound in glacial acetic acid and titrate with 0.1M perchloric acid, using crystal violet as an indicator. Discrepancies may arise from co-eluting impurities in HPLC or hygroscopicity affecting titration; address via Karl Fischer moisture analysis and spiked impurity recovery studies .
Q. What strategies are effective for synthesizing and characterizing oxidative impurities like Diphenhydramine-N-Oxide?
- Synthesis : React the parent compound with 3% hydrogen peroxide in methanol at 40°C for 24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1).
- Characterization : Use HRMS to confirm the +16 Da mass shift (m/z 271.35 for N-oxide) and ¹H-NMR to observe deshielded N-methyl protons (δ 3.0–3.5 ppm) .
Q. How can in vitro models be designed to study hepatic metabolism pathways of this compound?
- Methodology : Incubate the compound with human liver microsomes (HLMs) at 37°C in PBS (pH 7.4) containing NADPH. Quench reactions with ice-cold acetonitrile at timed intervals. Analyze metabolites via LC-MS/MS with a C18 column and gradient elution (water:methanol + 0.1% formic acid). Identify major Phase I metabolites (e.g., N-demethylation, hydroxylation) using fragmentation patterns .
Q. What in silico approaches predict receptor binding interactions of this compound derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against histamine H₁ receptor (PDB: 3RZE). Prepare ligands by optimizing 3D structures with Gaussian09 (B3LYP/6-31G*). Validate docking poses using binding energy scores (< -7.0 kcal/mol) and RMSD values (< 2.0 Å) against crystallographic data. Compare with known antagonists (e.g., cetirizine) to assess competitive binding .
Q. How do environmental factors influence the stability of this compound under accelerated degradation conditions?
- Methodology : Conduct stress testing :
- Photolytic : Expose to UV light (ICH Q1B guidelines) in a light chamber.
- Thermal : Heat at 60°C for 72 hours.
- Hydrolytic : Reflux in 0.1M HCl/NaOH.
Monitor degradation via HPLC, identifying primary degradation products (e.g., diphenylmethanol from ether cleavage). Store reference samples in amber vials at 25°C to minimize light-induced decomposition .
Q. What experimental protocols are used to study cyclodextrin complexation for enhanced solubility?
- Methodology : Conduct phase solubility studies by adding excess compound to β-cyclodextrin solutions (0–10 mM) in water. Shake at 25°C for 48 hours, filter, and quantify dissolved drug via HPLC. Calculate association constants (K₁:₁) using Higuchi-Connors plots. Confirm complex formation via ROESY NMR (cross-peaks between cyclodextrin protons and diphenylmethoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
